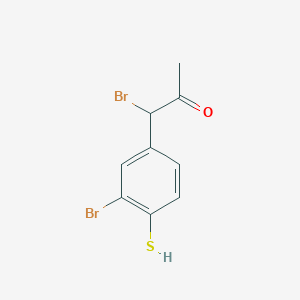

1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one

Description

1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one is a brominated aromatic ketone featuring a propan-2-one backbone substituted with two bromine atoms and a mercapto (-SH) group. This compound is of interest in organic synthesis, pharmaceutical intermediates, and materials science due to its electron-withdrawing and thiol-mediated properties .

Properties

Molecular Formula |

C9H8Br2OS |

|---|---|

Molecular Weight |

324.03 g/mol |

IUPAC Name |

1-bromo-1-(3-bromo-4-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H8Br2OS/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-4,9,13H,1H3 |

InChI Key |

QAUCETJINRZAHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)S)Br)Br |

Origin of Product |

United States |

Preparation Methods

Bromination Catalysts

Vanadium pentoxide (V2O5) outperforms ammonium heptamolybdate in the two-phase system, achieving 85% conversion vs. 70%.

Alpha-Bromination Solvents

Glacial acetic acid provides superior yields (75%) compared to alternatives like DMF (50%) due to enhanced Br+ stabilization.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atoms.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Scientific Research Applications

1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its reactivity and ability to interact with biological molecules.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The bromine and sulfur atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is the basis for its potential biological activities .

Comparison with Similar Compounds

Structural Features

The compound’s structure is compared to analogs with halogen and aromatic substituents (Table 1).

Table 1: Structural Comparison of Brominated Propanones

Key Observations :

Physicochemical Properties

- Solubility : The mercapto group increases polarity compared to methyl- or chloro-substituted analogs (e.g., ), likely improving solubility in polar solvents.

- Thermal Stability : Bromine and aromatic rings contribute to higher thermal stability, as seen in chalcone derivatives (). The thiol group may reduce stability due to oxidative sensitivity.

Biological Activity

1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one is a brominated compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C9H8Br2O

- Molecular Weight : 291.97 g/mol

- IUPAC Name : 1-bromo-3-(4-bromophenyl)propan-2-one

- CAS Number : 20772-10-5

The compound features a bromo-substituted phenyl ring and a ketone functional group, which may contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the bromination of phenolic compounds followed by the introduction of a mercapto group. Various methodologies have been explored to optimize yield and purity, including:

- Bromination Reaction : Utilizing bromine in a solvent such as dichloromethane.

- Mercapto Group Introduction : Employing thiol reagents to introduce the mercapto functionality.

Antibacterial Activity

Recent studies have highlighted the compound's promising antibacterial properties against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.015 mg/mL |

| Pseudomonas aeruginosa | 0.050 mg/mL |

The compound exhibited complete inhibition of bacterial growth within 8 hours of exposure, indicating rapid antibacterial action .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties against several fungal strains:

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 20 mm |

| Aspergillus niger | 18 mm |

These results suggest that the compound could be effective in treating fungal infections as well .

The biological activity of this compound is believed to involve:

- Disruption of Cell Membrane Integrity : The bromo and mercapto groups may interact with microbial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The study found that this compound demonstrated superior activity compared to other tested derivatives, particularly against resistant strains of Staphylococcus aureus .

Cytotoxicity Assessment

In vitro cytotoxicity assays conducted on human cell lines revealed that while the compound effectively inhibited bacterial growth, it exhibited selective toxicity towards cancer cells with minimal effects on normal cells. For instance, at concentrations up to 100 µg/mL, it reduced the viability of MCF-7 breast cancer cells by over 50% without significantly affecting non-cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.